Cas no 106976-44-7 (2-ethyl-6-methylbenzaldehyde)

2-エチル-6-メチルベンズアルデヒドは、芳香族アルデヒドの一種で、分子式C10H12Oで表される有機化合物です。ベンゼン環にエチル基とメチル基がそれぞれ2位と6位に結合した構造を持ち、特有の芳香性を示します。この化合物は、香料や医薬品中間体としての応用が可能で、高い反応性と安定性を兼ね備えています。特に、フレグランス産業においては、ウッディ調やスパイシーな香調の基材として利用されることが特徴です。合成経路の効率性と純度の高さから、工業的な生産にも適しています。

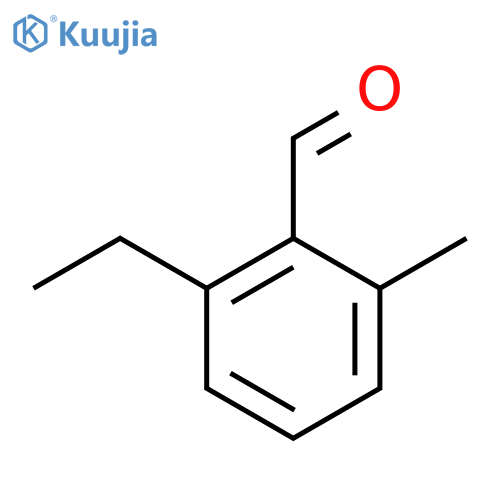

2-ethyl-6-methylbenzaldehyde structure

商品名:2-ethyl-6-methylbenzaldehyde

2-ethyl-6-methylbenzaldehyde 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde,2-ethyl-6-methyl-

- 2-ETHYL-6-METHYLBENZALDEHYDE

- 2-ethyl-6-methyl-benzaldehyde

- ACMC-1BTFV

- AG-D-21763

- CTK4A4894

- Benzaldehyde, 2-ethyl-6-methyl- (9CI)

- 106976-44-7

- EN300-2991199

- MFCD09999848

- AKOS006345550

- SCHEMBL606253

- DTXSID30629460

- CS-0339525

- QUEDYNFRLQIQHB-UHFFFAOYSA-N

- DB-314031

- 2-ethyl-6-methylbenzaldehyde

-

- MDL: MFCD09999848

- インチ: 1S/C10H12O/c1-3-9-6-4-5-8(2)10(9)7-11/h4-7H,3H2,1-2H3

- InChIKey: QUEDYNFRLQIQHB-UHFFFAOYSA-N

- ほほえんだ: O=CC1C(C)=CC=CC=1CC

計算された属性

- せいみつぶんしりょう: 148.08886

- どういたいしつりょう: 148.089

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 131

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1A^2

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- PSA: 17.07

- LogP: 2.36990

2-ethyl-6-methylbenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1252431-1g |

2-Ethyl-6-methylbenzaldehyde |

106976-44-7 | 97% | 1g |

$1000 | 2024-06-07 | |

| TRC | E938560-10mg |

2-Ethyl-6-methylbenzaldehyde |

106976-44-7 | 10mg |

$ 70.00 | 2022-06-05 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4162-500MG |

2-ethyl-6-methylbenzaldehyde |

106976-44-7 | 95% | 500MG |

¥ 3,379.00 | 2023-04-06 | |

| abcr | AB492003-250 mg |

2-Ethyl-6-methylbenzaldehyde; . |

106976-44-7 | 250MG |

€264.50 | 2023-01-19 | ||

| abcr | AB492003-1 g |

2-Ethyl-6-methylbenzaldehyde; . |

106976-44-7 | 1g |

€882.50 | 2023-01-19 | ||

| TRC | E938560-100mg |

2-Ethyl-6-methylbenzaldehyde |

106976-44-7 | 100mg |

$ 340.00 | 2022-06-05 | ||

| Enamine | EN300-2991199-0.25g |

2-ethyl-6-methylbenzaldehyde |

106976-44-7 | 0.25g |

$801.0 | 2023-09-06 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4162-10G |

2-ethyl-6-methylbenzaldehyde |

106976-44-7 | 95% | 10g |

¥ 25,344.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4162-1G |

2-ethyl-6-methylbenzaldehyde |

106976-44-7 | 95% | 1g |

¥ 5,068.00 | 2023-04-06 | |

| Fluorochem | 038660-250mg |

2-Ethyl-6-methylbenzaldehyde |

106976-44-7 | 250mg |

£116.00 | 2022-02-28 |

2-ethyl-6-methylbenzaldehyde 関連文献

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

106976-44-7 (2-ethyl-6-methylbenzaldehyde) 関連製品

- 2142-76-9(1-(2,6-dimethylphenyl)ethan-1-one)

- 2142-71-4(1-(2,3-Dimethylphenyl)ethanone)

- 2142-73-6(2',5'-Dimethylacetophenone)

- 577-16-2(2'-Methylacetophenone)

- 704-00-7(1,2-Diacetylbenzene)

- 89-74-7(2',4'-Dimethylacetophenone)

- 1667-01-2(1-(2,4,6-trimethylphenyl)ethan-1-one)

- 2040-01-9(2',3',4',5',6'-Pentamethylacetophenone)

- 22927-13-5(2-Ethylbenzaldehyde)

- 2040-07-5(2',4',5'-Trimethylacetophenone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:106976-44-7)2-ethyl-6-methylbenzaldehyde

清らかである:99%

はかる:10g

価格 ($):3435.0